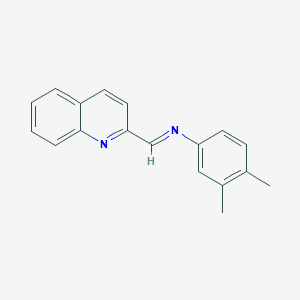

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline

Description

Structure

3D Structure

Properties

CAS No. |

88346-85-4 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C18H16N2/c1-13-7-9-16(11-14(13)2)19-12-17-10-8-15-5-3-4-6-18(15)20-17/h3-12H,1-2H3 |

InChI Key |

YGBURENYSBRNFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation in Ethanol

The most widely reported method involves refluxing equimolar amounts of 3,4-dimethylaniline and quinoline-2-carbaldehyde in ethanol with a catalytic acid (e.g., acetic acid or p-toluenesulfonic acid).

Solvent-Free Mechanochemical Synthesis

To reduce solvent waste, solvent-free methods employ grinding or heating:

-

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Catalytic Methods

Lewis Acid Catalysis

BF₃·THF or ZnCl₂ enhances reaction efficiency under mild conditions:

Ionic Liquid-Catalyzed Reactions

Amino acid ionic liquids (AAILs) like [TBA][Leu] improve sustainability:

-

Procedure :

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Advantages |

|---|---|---|---|---|

| Acid-catalyzed reflux | Ethanol, 80°C, 4–6 h | 75–85% | Long | Reliable, high yield |

| Solvent-free | Grinding, 60°C, 2–3 h | 70–78% | Moderate | Eco-friendly, no solvent |

| Microwave-assisted | Ethanol, BF₃·THF, 10 min | 88–92% | Short | Rapid, energy-efficient |

| Ionic liquid catalysis | Water, [TBA][Leu], 30 min | 80–85% | Short | Recyclable catalyst, aqueous conditions |

Advanced Purification Techniques

-

Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves byproducts.

-

Catalyst Recycling : Ionic liquid phases (e.g., [TBA][Leu]) are reused ≥5 times without activity loss.

Challenges and Optimizations

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The imine group (C=N) undergoes nucleophilic attacks, forming intermediates for further functionalization:

-

Hydrazine addition : Reacts with hydrazine derivatives to form hydrazone complexes, as demonstrated in analogous quinoline-imine systems . For example:

-

Cyanoacetate coupling : Reacts with active methylene compounds (e.g., cyanoacetic acid hydrazide) to yield α,β-unsaturated derivatives via Knoevenagel condensation .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization under catalytic conditions:

-

Rh(III)-catalyzed dimerization : Similar quinoline-imines undergo stepwise dimerization to form indolo[3,2-c]quinoline scaffolds, a reaction applicable to this compound .

-

Friedländer annulation : Forms fused pyranoquinoline systems when reacted with ketones or aldehydes under acidic conditions .

| Cyclization Type | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dimerization | Rh(III)/HFIP | Indoloquinoline | 58–96 | |

| Friedländer | HSO | Pyranoquinoline | 56–94 |

Oxidation and Hydrolysis

The imine bond and methyl substituents are susceptible to oxidative cleavage:

-

Hydrolysis : Basic conditions (e.g., NaOH) cleave the imine bond, yielding 3,4-dimethylaniline and quinoline-2-carbaldehyde derivatives .

-

Oxidation of methyl groups : Under strong oxidizers (e.g., KMnO), methyl groups convert to carboxylic acids, forming polyfunctional quinoline derivatives .

Coordination Chemistry

The imine nitrogen and quinoline ring act as ligands for metal ions:

-

Cu(II) complexes : Forms stable complexes with copper, enhancing antimicrobial activity in analogous Schiff bases .

-

Lanthanide coordination : Binds to Sm(III) or Eu(III) ions, as observed in structurally similar compounds .

Comparative Reactivity with Analogues

Key differences in reactivity compared to related compounds:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of new derivatives with altered properties.

Table 1: Chemical Modifications and Products

| Modification Type | Resulting Compounds |

|---|---|

| Oxidation | Quinoline derivatives with varied oxidation states |

| Reduction | Hydrogenated quinoline compounds |

| Substitution | Halogenated or nitrated derivatives |

Biology

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Activity : Studies have reported that metal complexes derived from this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong efficacy comparable to standard antibiotics .

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting therapeutic significance in oxidative stress-related diseases .

Case Study: Antibacterial Activity

Research demonstrated that cobalt(II) complexes synthesized from this compound displayed an MIC value of 2.4 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Medicine

Due to its unique structural features, this compound is being explored as a lead compound for drug development. Its derivatives are being evaluated for their potential in treating various diseases, including cancer and neurodegenerative disorders.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Anticancer | Investigated for its ability to inhibit tumor growth |

| Neurodegenerative Diseases | Potential dual-target inhibitors for Alzheimer's disease |

Mechanism of Action

The specific mechanism of action for 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is not well-documented. compounds with similar structures often interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

Nitro-Substituted Analogues

- 3,4-Dimethyl-N-(3-nitrobenzylidene)aniline and 3,4-Dimethyl-N-(4-nitrobenzylidene)aniline: These compounds, reported by Unver et al., differ in the position of the nitro (–NO₂) substituent on the benzylidene ring. Both exhibit near-planar geometries (r.m.s. deviations ~0.05 Å), akin to the title compound.

Pyrrole- and Thiophene-Based Analogues

- 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 1-(1-thiophen-2-yl) analogue: These Schiff bases feature heterocyclic substituents (pyrrole or thiophene) instead of quinoline. The dihedral angles between the aniline and heterocyclic rings are 75.65° (pyrrole) and 86.56° (thiophene), indicating significant non-planarity due to steric hindrance from the heterocycles. This contrasts with the planar geometry of nitro- or quinoline-substituted analogues, highlighting the role of substituent bulkiness in disrupting conjugation .

Hydrogen Bonding and Supramolecular Interactions

- Quinoline Derivatives: The title compound’s quinoline moiety may engage in π-π stacking or C–H···π interactions, as seen in N1-phenyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine, where such interactions stabilize supramolecular dimers .

- Pyrrole Derivatives: In 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, N–H···N hydrogen bonds and C–H···π interactions form centrosymmetric dimers. The absence of quinoline’s extended π-system likely reduces stacking efficiency compared to the title compound .

Electronic and Catalytic Implications

- Zinc Complexes with Quinoline-Based Ligands: reports that zinc(II) complexes of N-(quinolin-2-ylmethylene)cyclohexanamine (LB) exhibit distorted tetrahedral geometries and high catalytic activity (2.81 ×10⁴ g/molZn·h) in methyl methacrylate polymerization. This suggests that the quinoline moiety in 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline could similarly enhance catalytic performance through π-backbonding or steric stabilization .

- Nitro vs. Quinoline Substituents: Nitro groups increase electrophilicity at the imine nitrogen, favoring hard metal ions (e.g., Cu²⁺), whereas quinoline’s soft π-system may prefer soft metals (e.g., Zn²⁺ or Pd²⁺) .

Data Tables

Table 1: Structural Comparison of Selected Schiff Bases

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Preferred Metal Ions | Potential Applications |

|---|---|---|---|

| Quinoline | π-Accepting, soft | Zn²⁺, Pd²⁺ | Catalysis, luminescent materials |

| –NO₂ (nitro) | Electron-withdrawing | Cu²⁺, Fe³⁺ | Oxidative catalysis |

| Pyrrole | Electron-donating | Co²⁺, Ni²⁺ | Bioactive complexes |

Biological Activity

3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Molecular Formula: C13H12N2

Molecular Weight: 200.25 g/mol

IUPAC Name: this compound

CAS Number: [Not available in the search results]

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3,4-dimethylaniline and quinoline-2-carboxaldehyde. This reaction can be facilitated under acidic or basic conditions, often utilizing solvents like ethanol or methanol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess antibacterial and antifungal activities. A study highlighted that certain quinoline derivatives inhibited the growth of various bacterial strains, suggesting that the incorporation of quinoline moieties enhances biological activity against pathogens .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Studies have reported that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific role of this compound in these processes remains to be fully elucidated but warrants further investigation.

The proposed mechanism of action for compounds like this compound involves interaction with DNA or RNA synthesis pathways and inhibition of topoisomerases, which are crucial for DNA replication and transcription. Additionally, these compounds may disrupt cellular membranes or interfere with metabolic processes within microbial cells .

Case Studies

Q & A

Q. What are the established synthetic routes for 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline, and how is its purity validated?

The compound is synthesized via Schiff base condensation between 3,4-dimethylaniline and 2-quinolinecarboxaldehyde in ethanol under reflux. Post-synthesis, purification involves recrystallization from ethanol-dichloromethane (1:1). Characterization employs:

Q. What crystallographic tools are recommended for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use Bruker APEXII diffractometers with graphite-monochromated radiation .

- Structure refinement : SHELXL (for small molecules) or SHELXTL for resolving bond lengths/angles (e.g., C=N: ~1.270 Å) .

- Validation : PLATON/ADDSYM for symmetry checks and CCDC deposition .

Advanced Research Questions

Q. How can catalytic activity of metal complexes derived from this compound be systematically evaluated?

Design polymerization assays (e.g., methyl methacrylate) using Zn(II) or similar metal complexes:

- Conditions : 60°C, methylaluminoxane (MMAO) as co-catalyst .

- Activity metrics : Calculate turnover frequency (TOF) via gravimetric analysis of polymer yield .

- Polymer characterization : Gel permeation chromatography (GPC) for molecular weight distribution .

Q. What experimental strategies address contradictions in catalytic performance across structurally similar ligands?

Discrepancies (e.g., 2.81×10⁴ vs. lower g/molZn·h in MMA polymerization) arise from steric/electronic effects. Mitigate via:

Q. How can environmental stability (e.g., photodegradation) be assessed methodologically?

Use simulated solar radiation and Box-Behnken experimental design to optimize degradation parameters:

- Catalyst : MnFe₂O₄/Zn₂SiO₄ composites under UV-vis light .

- Analytical tools : LC-MS/MS to identify degradation byproducts (e.g., nitro derivatives) .

- Kinetics : Pseudo-first-order modeling for rate constant determination .

Q. What computational approaches predict biological or material applications?

- Molecular docking : Screen against pharmacological targets (e.g., antimalarial PfDHFR) using AutoDock Vina .

- DFT : Calculate charge distribution on the imine nitrogen to assess metal-binding affinity .

- Crystal engineering : Analyze packing motifs (e.g., π-π stacking) for supramolecular applications .

Methodological Notes

- Safety : Handle aniline derivatives in fume hoods; monitor methemoglobinemia risks (use OSHA/NIOSH guidelines) .

- Data Reproducibility : Deposit crystallographic data in CCDC (e.g., CCDC 823805 for related structures) .

- Open-Source Tools : Use OLEX2 with SHELX integration for cost-effective refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.